Ethyl 2-(1-Boc-3-piperidylidene)acetate
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Overview
Description
Ethyl 2-(1-Boc-3-piperidylidene)acetate is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound is characterized by its tert-butyl ester and piperidine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-Boc-3-piperidylidene)acetate can be synthesized through a multi-step process involving the protection of piperidine, followed by esterification and condensation reactions. The typical synthetic route includes:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.
Esterification: The protected piperidine is then esterified with ethyl acetate under acidic or basic conditions.
Condensation: The final step involves the condensation of the esterified product with an appropriate aldehyde or ketone to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-Boc-3-piperidylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted esters.
Scientific Research Applications
Ethyl 2-(1-Boc-3-piperidylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Boc-3-piperidylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, which exert their effects by binding to target proteins or enzymes. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Ethyl 2-(1-Boc-3-piperidylidene)acetate can be compared with similar compounds such as:
Ethyl 2-(1-Boc-4-piperidylidene)acetate: Similar structure but with a different substitution pattern on the piperidine ring.
Ethyl 2-(1-Boc-2-piperidylidene)acetate: Another isomer with a different position of the Boc group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h9H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUSARVCHQJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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